Dodecyl gallate
Overview
Description
Dodecyl gallate, also known as lauryl gallate, is an ester formed from dodecanol and gallic acid. It is widely used as an antioxidant and preservative in the food and cosmetic industries. The compound is recognized for its ability to inhibit the growth of fungi, yeast, and bacteria, making it a valuable additive in various products .
Mechanism of Action
Target of Action
Dodecyl gallate, also known as Lauryl gallate, is a gallic acid ester that has been shown to inhibit tumor growth . One of the primary targets of this compound is the Thyroid hormone receptor alpha . This receptor plays a crucial role in the regulation of metabolism and development.
Mode of Action
this compound interacts with its targets by increasing the permeability of the cell membrane and leakage of cellular contents . It also inhibits the expression of anti-apoptotic Bcl-2 family proteins . This interaction results in changes in the cell, leading to apoptosis or programmed cell death .
Biochemical Pathways
this compound affects several biochemical pathways. It upregulates the caspase-dependent apoptotic pathway, leading to cell death . It also inhibits the NF-κB pathway, which plays a key role in regulating the immune response to infection .
Pharmacokinetics
When microencapsulated with methyl-β-cyclodextrin (mβcd), it shows improved stability and water solubility . The encapsulation efficacy of this compound with MβCD was found to be 49% .
Result of Action
The molecular and cellular effects of this compound’s action include increased cell membrane permeability, leakage of cellular contents, and induction of apoptosis . It also inhibits the expression of anti-apoptotic Bcl-2 family proteins, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the anti-bacterial effect of this compound was found to be independent of pH and temperature . Furthermore, this compound retained high stability against migration when released from linear low-density polyethylene films .
Biochemical Analysis
Biochemical Properties
Dodecyl gallate plays a crucial role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound inhibits the proliferation of cancer cells by interacting with enzymes involved in the cell cycle and apoptosis pathways . It has been shown to inhibit the bacterial membrane respiratory chain, thereby exhibiting antibacterial activity . Additionally, this compound decreases lipid peroxidation and scavenges reactive oxygen species, protecting cells from oxidative damage .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis in human osteosarcoma cells by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound enhances hepatic antioxidant status and increases p53 expression, thereby preventing hepatotoxicity . It also inhibits the proliferation of leukemic cells, lymphocytes, and melanoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It induces apoptosis by activating caspases 8 and 3, cleaving poly (ADP-ribose) polymerase (PARP), and disrupting mitochondrial membrane permeability . This compound increases the Bax/Bcl-2 ratio and decreases the expression of inhibitor of apoptosis protein (IAP) family members, such as X-linked inhibitor of apoptosis protein and survivin . These interactions lead to the activation of the apoptotic pathway and inhibition of cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions but may degrade under extreme conditions . Long-term studies have shown that this compound maintains its antioxidant properties and continues to protect cells from oxidative damage over extended periods . Its efficacy may decrease over time due to potential degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects, such as enhancing antioxidant status and preventing hepatotoxicity . At high doses, this compound may exhibit toxic or adverse effects, including potential carcinogenicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to gallic acid and dodecanol, which are further processed by the body . The compound interacts with enzymes such as glucuronosyltransferases and sulfotransferases, which facilitate its conjugation and excretion . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as solubility, bioavailability, and tissue-specific transport mechanisms .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for its antioxidant and apoptotic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl gallate is synthesized through the esterification of dodecanol with gallic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants into the ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired quality for commercial use .
Chemical Reactions Analysis
Types of Reactions: Dodecyl gallate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dodecyl gallate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and antioxidant mechanisms.
Biology: Research has shown its effectiveness in inhibiting the growth of various microorganisms, making it useful in microbiological studies.
Medicine: this compound is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is used in the formulation of food products, cosmetics, and pharmaceuticals to enhance shelf life and stability
Comparison with Similar Compounds
Propyl gallate: Another ester of gallic acid, used as an antioxidant in food and cosmetics.
Octyl gallate: Similar in structure but with an octyl group instead of a dodecyl group, also used as an antioxidant.
Methyl gallate: A simpler ester of gallic acid, used in various applications for its antioxidant properties.
Uniqueness of Dodecyl Gallate: this compound stands out due to its longer alkyl chain, which enhances its lipophilicity and ability to integrate into lipid membranes. This property makes it particularly effective in protecting lipid-rich environments, such as cell membranes and cosmetic formulations .
Properties
IUPAC Name |
dodecyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-19(23)15-13-16(20)18(22)17(21)14-15/h13-14,20-22H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWFJAMTCNSJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 | |
Record name | DODECYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048189 | |
Record name | Lauryl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or creamy-white odourless solid, Solid | |
Record name | DODECYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Dodecyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, freely soluble in ethanol and ether | |
Record name | DODECYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
1166-52-5 | |
Record name | Dodecyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1166-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryl gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl gallate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lauryl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYL GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45612DY463 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dodecyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Between 95 °C and 98 °C after drying at 90 °C for six hours, 96 - 97 °C | |
Record name | DODECYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Dodecyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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